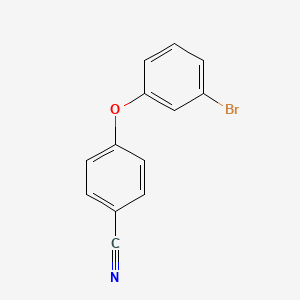

4-(3-Bromophenoxy)benzonitrile

Description

4-(3-Bromophenoxy)benzonitrile is a benzonitrile derivative featuring a bromophenoxy substituent at the para position of the benzonitrile core. This compound is characterized by its electron-withdrawing cyano group (-CN) and the brominated phenoxy moiety, which collectively influence its electronic, thermal, and chemical properties. It serves as a critical intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its reactivity is often leveraged in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic compounds .

Properties

IUPAC Name |

4-(3-bromophenoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-11-2-1-3-13(8-11)16-12-6-4-10(9-15)5-7-12/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKJPIMAYNGEFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenoxy)benzonitrile typically involves the reaction of 3-bromophenol with 4-fluorobenzonitrile in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions for several hours .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves similar synthetic routes as in laboratory settings, with optimizations for larger scale production, such as using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Bromophenoxy)benzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

4-(3-Bromophenoxy)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

Medicine: Research into potential pharmaceutical applications, including drug development and testing.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-(3-Bromophenoxy)benzonitrile involves its interaction with molecular targets through various pathways. The bromophenoxy group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles. This interaction can lead to the formation of new compounds with different biological or chemical properties .

Comparison with Similar Compounds

4-(3-Bromo-4-methylphenoxy)benzonitrile

- Structure: A methyl group is introduced at the 4-position of the bromophenoxy ring.

- Properties : The methyl group increases hydrophobicity and steric bulk, leading to a higher melting point (288.14 g/mol molar mass) compared to the parent compound. This modification enhances thermal stability, making it suitable for high-temperature reactions .

- Applications : Used in the synthesis of liquid crystals and agrochemical intermediates.

3-Bromo-4-phenoxybenzonitrile

- Structure: Bromine is positioned at the 3-site of the phenoxy ring instead of the 4-site.

- Properties : The altered bromine position reduces symmetry, affecting crystallinity and solubility. It exhibits a lower molar mass (274.11 g/mol) and distinct NMR spectral shifts due to altered electron distribution .

- Applications: Explored in the development of non-linear optical (NLO) materials and as a ligand in coordination chemistry.

Substituent Variations in Benzonitrile Derivatives

4-(4-Bromo-3-formylphenoxy)benzonitrile

- Structure: Incorporates a formyl (-CHO) group at the 3-position of the bromophenoxy ring.

- Properties : The formyl group introduces additional reactivity for condensation reactions. It has a melting point of 109–111°C and a predicted boiling point of 441.9°C, reflecting enhanced polarity .

- Applications : Key intermediate in synthesizing crisaborole, a topical anti-inflammatory drug .

4-(2-Phenylthiazol-4-yl)benzonitrile

- Structure: Replaces the bromophenoxy group with a thiazole ring.

- Properties : The thiazole moiety imparts antifungal activity, with reported efficacy against Candida species. Its synthesis involves Hantzsch condensation, yielding a compound with improved bioavailability compared to purely aromatic analogs .

- Applications : Investigated as a sortase A inhibitor for antibacterial therapies .

Functional Group Impact on Material Science

2-(4-(4-Cyanostyryl)styryl)benzonitrile

- Structure : Features extended π-conjugation with styryl groups.

- Properties : Exhibits strong fluorescence and NLO activity due to charge-transfer interactions. Used in polymer composites for optoelectronic devices, with a reported fluorescence quantum yield of 0.82 in PVK matrices .

- Applications : Employed in organic light-emitting diodes (OLEDs) and as a fluorescent brightener .

4-(Dimethylamino)benzonitrile

- Structure: Substitutes the bromophenoxy group with a dimethylamino (-NMe₂) group.

- Properties : The electron-donating -NMe₂ group creates a push-pull system, enhancing solvatochromism and dipole moments (≈8.5 D). This compound is a model for studying twisted intramolecular charge-transfer (TICT) states .

- Applications : Utilized in dye-sensitized solar cells (DSSCs) and as a spectroscopic probe .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Benzonitrile Derivatives

| Compound | Molar Mass (g/mol) | Melting Point (°C) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| 4-(3-Bromophenoxy)benzonitrile | 288.14 | Not reported | Not reported | Pharmaceutical intermediates |

| 4-(3-Bromo-4-methylphenoxy)benzonitrile | 288.14 | 132–135 | 420 (predicted) | Liquid crystals |

| 4-(4-Bromo-3-formylphenoxy)benzonitrile | 302.12 | 109–111 | 441.9 (predicted) | Crisaborole synthesis |

| 4-(2-Phenylthiazol-4-yl)benzonitrile | 251.29 | 160–162 | 380 (predicted) | Antifungal agents |

Biological Activity

Chemical Structure and Properties

The molecular formula of 4-(3-Bromophenoxy)benzonitrile is . The presence of the bromine atom at the para position of the phenoxy group may influence its reactivity and biological interactions. The compound's structural characteristics contribute to its physical and chemical properties, which are essential for understanding its potential applications.

Biological Activity Overview

While direct studies on the biological activity of this compound are scarce, related compounds with similar structures have shown significant pharmacological properties:

- Anticancer Activity : Compounds containing bromophenyl groups have been explored for their potential as anti-cancer agents. The lipophilicity introduced by the bromine atom can enhance interactions with biological targets, potentially leading to cytotoxic effects against cancer cells.

- Antimicrobial Properties : Research on bromophenol derivatives has indicated promising antibacterial activity against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that structural modifications in similar compounds could yield effective antibacterial agents .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparative analysis with structurally similar compounds is presented below:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 4-(4-Bromophenoxy)benzonitrile | 330792-93-3 | 0.97 | Contains an additional bromine substituent |

| 3-(4-Bromophenyl)propanoylbenzonitrile | 898761-07-4 | 0.92 | Features a propanoyl group instead of a phenoxy group |

| 4-(Bromomethyl)benzonitrile | 17201-43-3 | 0.88 | Contains a bromomethyl substituent |

| 4-(3-Bromobenzyl)phenol | 140860-51-1 | 0.88 | Has a hydroxyl group instead of a nitrile group |

This table illustrates that while these compounds share structural elements, their unique functional groups significantly influence their reactivity and potential applications.

Case Studies and Research Findings

- Liquid Crystal Applications : A study highlighted the synthesis and characterization of various bromo-substituted Schiff base derivatives, including this compound. The compound exhibited nematic and smectic mesophases, indicating potential applications in liquid crystal technologies.

- Antibacterial Activity Research : Investigations into bromophenol derivatives have shown their effectiveness against bacterial strains, suggesting that modifications in the molecular structure can lead to enhanced antibacterial properties. For instance, derivatives were tested for minimum inhibitory concentration (MIC) against various pathogens, demonstrating significant antibacterial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.